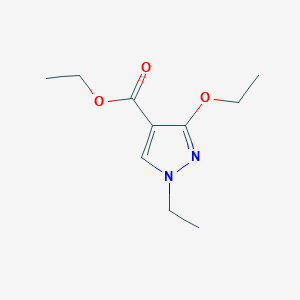

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate

Description

Chemical Structure: Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate (CAS: 1207431-96-6; Molecular Formula: C₁₄H₁₆N₂O₃; MW: 260.29 g/mol) is a pyrazole derivative featuring:

- An ethyl group at position 1 (N-substitution).

- An ethoxy group at position 2.

- A carboxylate ester at position 3.

Applications: Pyrazole derivatives are widely explored in medicinal chemistry and agrochemicals due to their versatile pharmacophoric properties.

Properties

IUPAC Name |

ethyl 3-ethoxy-1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-12-7-8(10(13)15-6-3)9(11-12)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXMONHTERWMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . Another method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst, which offers a simple reaction workup and eco-friendly attributes .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to access the pyrazole moiety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, carbonyl compounds, and transition-metal catalysts. Conditions often involve the use of solvents like ethanol and the application of heat .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a five-membered heterocyclic structure with two neighboring nitrogen atoms; pyrazoles are known for their adaptable frameworks and are widely used in the chemical industry, including medicine and agriculture. This compound has a range of applications in scientific research, including its use as a building block for synthesizing complex heterocyclic systems, investigation for potential biological activities, and exploration as a therapeutic agent in drug discovery.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a building block in the synthesis of complex heterocyclic systems.

- Biology The compound is studied for its potential antibacterial, anti-inflammatory, and anticancer properties.

- Medicine It is explored as a potential therapeutic agent in drug discovery.

- Industry It is used in developing agrochemicals and various industrial products.

Biological Activities

This compound has diverse biological activities, making it valuable in medicinal chemistry. These activities include:

- Antibacterial Activity It exhibits antibacterial properties against various pathogens.

- Antifungal Activity It demonstrates effectiveness in inhibiting fungal growth.

- Anti-inflammatory Activity It shows potential in reducing inflammation by inhibiting key enzymes.

- Anticancer Properties Its potential as an anticancer agent has been explored in studies.

The biological effects of this compound are mediated through interactions with specific molecular targets, influencing biochemical pathways. Key mechanisms include:

- Enzyme Inhibition The compound inhibits cyclooxygenase (COX) enzymes, crucial in the inflammatory response, leading to reduced production of pro-inflammatory mediators.

- Disruption of Protein Synthesis It may interfere with synthesizing essential proteins in pathogenic organisms, inhibiting their growth and proliferation.

- Biofilm Formation Inhibition It can prevent biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Comprehensive Data Table of Biological Activities

| Compound Name | Notable Activity | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Antibacterial | 0.22 - 0.25 | N/A |

| Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate | Antileishmanial/Antimalarial | N/A | N/A |

| Ethyl 4-(3-methylsulfamoyl)-1H-pyrazole | Anti-inflammatory | N/A | >344.56 |

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various pharmacological outcomes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 summarizes key analogs and their substituent-driven differences:

Key Observations :

- Polarity : Replacing the ethoxy group (target) with a hydroxyl group (CAS 478968-48-8) raises polarity, impacting solubility and bioavailability .

- Reactivity : Nitro-substituted derivatives (CAS 55864-87-4) exhibit higher reactivity, whereas the ethoxy group in the target compound offers stability under physiological conditions .

Comparison with Analog Syntheses :

- Ru-catalyzed Reactions : Complex analogs like ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS N/A) utilize Ru(dtbbpy)₃₂, highlighting how substituent complexity dictates synthetic routes .

Structural and Crystallographic Insights

- Crystal Packing : Tools like Mercury CSD can compare packing motifs. Ethyl 3-ethoxy-1-ethyl derivatives may exhibit weaker hydrogen bonding vs. hydroxylated analogs but stronger van der Waals interactions due to alkyl chains.

- Spectral Data : The target compound’s ¹H NMR would show distinct ethyl resonances (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), differing from azido (δ ~7.8 ppm) or nitro analogs (δ ~8.5 ppm for aromatic protons) .

Biological Activity

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Antibacterial Activity : Exhibits significant antibacterial properties against various pathogens.

- Antifungal Activity : Demonstrated effectiveness in inhibiting fungal growth.

- Anti-inflammatory Activity : Shows promise in reducing inflammation through inhibition of key enzymes.

- Anticancer Properties : Potential as an anticancer agent has been explored in various studies.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, influencing various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Disruption of Protein Synthesis : It may interfere with the synthesis of essential proteins in pathogenic organisms, thereby inhibiting their growth and proliferation.

- Biofilm Formation Inhibition : Studies have indicated that it can prevent biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Anti-inflammatory Studies

Research has demonstrated that derivatives similar to this compound possess anti-inflammatory properties comparable to established NSAIDs like diclofenac sodium. The compound's selectivity for COX enzymes is noteworthy, with some derivatives showing a COX-2 selectivity index significantly higher than traditional anti-inflammatory drugs .

Comparative Table of Biological Activities

| Compound Name | Notable Activity | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Antibacterial | 0.22 - 0.25 | N/A |

| Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate | Antileishmanial/Antimalarial | N/A | N/A |

| Ethyl 4-(3-methylsulfamoyl)-1H-pyrazole | Anti-inflammatory | N/A | >344.56 |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic efficacy. Toxicity studies indicate that certain derivatives have high LD50 values (>2000 mg/kg), suggesting a favorable safety margin for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.